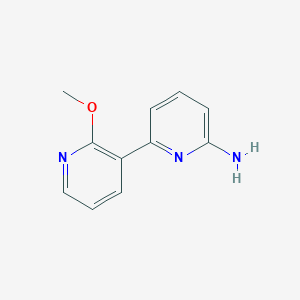

2'-Methoxy-2,3'-bipyridin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-(2-methoxypyridin-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-11-8(4-3-7-13-11)9-5-2-6-10(12)14-9/h2-7H,1H3,(H2,12,14) |

InChI Key |

CTHPPQZABCFGAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Advanced Coordination Chemistry of 2 Methoxy 2,3 Bipyridin 6 Amine and Its Ligand Frameworks

Fundamental Principles of Nitrogen-Donor Metal-Ligand Interactions

The interaction between metal ions and ligands is a cornerstone of coordination chemistry, with nitrogen-donor ligands playing a particularly significant role. solubilityofthings.com These ligands, which possess one or more nitrogen atoms with available lone pairs of electrons, readily form coordinate bonds with transition metals. solubilityofthings.comalfa-chemistry.com The resulting coordination complexes exhibit a wide array of structures and properties, finding applications in fields ranging from catalysis to materials science. alfa-chemistry.commdpi.com

The nature of the metal-ligand bond can be understood through theories such as the Hard and Soft Acids and Bases (HSAB) principle. This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as "hard," "soft," or "borderline" based on factors like charge density and polarizability. libretexts.org Hard acids tend to bond preferentially with hard bases, which are typically small, highly electronegative atoms like oxygen and nitrogen. Soft acids, on the other hand, favor soft bases. libretexts.org Nitrogen-donor ligands are generally considered hard bases, leading to strong interactions with a variety of metal ions. libretexts.org

The stability of metal complexes with nitrogen-donor ligands is also influenced by the chelate effect. When a ligand has two or more donor atoms that can bind to the same metal ion, it is called a chelating agent. google.com The resulting complex, known as a chelate, is generally more stable than a complex with analogous monodentate ligands. This enhanced stability is primarily due to a favorable entropy change upon chelation. libretexts.org Bipyridines, like 2'-Methoxy-2,3'-bipyridin-6-amine, are classic examples of bidentate chelating ligands. nih.gov

Furthermore, the electronic properties of the ligand, such as the electronegativity of the donor atoms and the potential for π-backbonding, significantly impact the strength and nature of the metal-ligand bond. solubilityofthings.com Substituents on the ligand framework can modulate these electronic properties, thereby fine-tuning the behavior of the resulting metal complex. rsc.org

Formation of Coordination Complexes with Transition Metals

The versatile bidentate nitrogen-donor framework of this compound allows for the formation of a diverse range of coordination complexes with transition metals. These can be broadly categorized into mononuclear and polynuclear architectures.

Mononuclear Coordination Compounds

In mononuclear complexes, a single metal center is coordinated by one or more molecules of the this compound ligand. The stoichiometry and geometry of these complexes depend on the metal ion's coordination preferences and the reaction conditions. For a typical octahedral metal ion, three bipyridine ligands can coordinate to form a [M(L)₃]ⁿ⁺ complex. Alternatively, mixed-ligand complexes can be formed where this compound coordinates alongside other ligands, such as halides or carbonyls. nih.govnih.gov

The coordination of substituted bipyridine ligands, such as this compound, to a metal center can lead to the formation of various isomers depending on the relative orientation of the ligands. For instance, in an octahedral complex with two different bidentate ligands, cis and trans isomers are possible. The specific isomer formed can be influenced by synthetic strategies, such as the order of ligand addition. mdpi.com

Table 1: Examples of Mononuclear Transition Metal Complexes with Bipyridine-type Ligands

| Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |

| Rhenium(I) | CO, Cl | Distorted Octahedral | nih.gov |

| Ruthenium(II) | CO | Octahedral | mdpi.com |

| Manganese(III) | N/A | Distorted Octahedral | rsc.org |

| Copper(I) | N/A | Tetrahedral | nih.gov |

| Silver(I) | N/A | Tetrahedral | nih.gov |

This table provides illustrative examples and is not exhaustive.

Binuclear and Polynuclear Metal Architectures

The structure of this compound, with its two distinct pyridine (B92270) rings, offers the potential for bridging between multiple metal centers, leading to the formation of binuclear and polynuclear complexes. researchgate.net In a binuclear complex, two metal ions are held in close proximity by one or more bridging ligands. researchgate.net This can facilitate metal-metal interactions and lead to unique reactivity and magnetic properties.

The formation of such architectures depends on the specific coordination vectors of the ligand. While the 2,3'-bipyridine (B14897) scaffold does not inherently promote simple linear bridging in the same way as a 4,4'-bipyridine (B149096) might, the flexibility of the ligand and the coordination geometry of the metal can allow for the assembly of more complex multinuclear structures. nih.govresearchgate.net For example, a binuclear platform can be formed by the assembly of two metal cations with two ditopic ligands. researchgate.net The resulting structures can range from discrete dimeric species to extended coordination polymers.

Stereoelectronic Modulations on Ligand Properties and Coordination Affinity

The electronic and steric properties of the substituents on the bipyridine framework of this compound play a crucial role in determining its coordination behavior and the properties of the resulting metal complexes. solubilityofthings.comnih.govrsc.org

Influence of Methoxy (B1213986) and Amino Substituents

The methoxy (-OCH₃) and amino (-NH₂) groups on the this compound ligand introduce significant electronic perturbations to the bipyridine system. nih.govnih.gov The methoxy group is generally considered an electron-donating group through resonance, which increases the electron density on the pyridine ring it is attached to. nih.govplos.org This enhanced electron density on the nitrogen atom can lead to a stronger σ-donor interaction with the metal center, potentially increasing the stability of the metal-ligand bond.

The amino group is also a strong electron-donating group. Its presence further enhances the electron-donating capacity of the ligand, making it a better Lewis base and thus a stronger ligand for metal ions. The electron-donating nature of these substituents can influence the redox properties of the resulting metal complexes and their reactivity. nih.gov

Table 2: Electronic Effects of Substituents on Ligand Properties

| Substituent | Electronic Effect | Impact on Ligand |

| Methoxy (-OCH₃) | Electron-donating (resonance) | Increases electron density on the pyridine ring, enhances σ-donation. |

| Amino (-NH₂) | Electron-donating | Increases overall basicity and donor strength of the ligand. |

Steric Hindrance and Electronic Effects

The interplay between steric and electronic effects is critical. While electron-donating groups generally enhance coordination affinity, excessive steric hindrance can counteract this effect. solubilityofthings.comrsc.org The specific location of the substituents on the 2,3'-bipyridine framework is therefore crucial. In this compound, the methoxy group is at the 2'-position and the amino group is at the 6-position. The steric influence of the methoxy group at the 2'-position of one pyridine ring can affect the rotational freedom around the C-C bond connecting the two rings, potentially influencing the pre-organization of the ligand for chelation. The amino group at the 6-position is adjacent to one of the coordinating nitrogen atoms and can exert a direct steric influence on the metal's coordination sphere.

Distinct Coordination Modes of Bipyridine Ligands

Detailed research findings on the specific coordination modes of this compound are not available. General bipyridine ligands are well-known to act as N,N-bidentate chelating agents. nih.gov Depending on the substituents and the metal center, other behaviors are possible.

Bidentate Chelation

No specific studies detailing the bidentate chelation of this compound were found. Bipyridine and its derivatives are classic examples of ligands that form stable chelate rings with metal ions. nih.gov

Bridging Ligand Behavior in Multimetallic Systems

There is no available information on this compound acting as a bridging ligand in multimetallic systems. In some cases, bipyridine-type ligands can bridge two metal centers. nih.gov

Reversible Rollover Cyclometalation Processes

While reversible rollover cyclometalation is a known process for some substituted 2,2'-bipyridines, particularly with platinum(II), no studies have been reported for this compound. mdpi.comnih.gov This process involves an internal rotation of the ligand to allow for the activation of a C-H bond, leading to an N,C-cyclometalated complex. nih.govresearchgate.net

Characterization of Metal-Ligand Electronic Coupling and Redox Behavior

Specific data on the metal-ligand electronic coupling and redox behavior for complexes of this compound are absent from the scientific literature. Studies on related complexes show that substituents significantly tune the redox potentials and the nature of electron transfer, which can be either metal- or ligand-centered. nih.govchemrxiv.orgacs.org The electronic structure of bipyridine complexes has been investigated using computational methods to determine ligand oxidation levels. nih.gov

Advanced Spectroscopic and Structural Elucidation of the Compound

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of 2'-Methoxy-2,3'-bipyridin-6-amine have been investigated to understand its behavior in different solvent environments and its potential for sensing applications. These studies focus on how the molecule absorbs and emits light, providing a window into its electronic structure and excited state dynamics.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands that are sensitive to the polarity of the solvent. In nonpolar solvents such as cyclohexane, the spectrum typically shows two main absorption bands. One band appears in the higher energy region, which is attributed to a π-π* transition, and another band is observed at lower energy, corresponding to an intramolecular charge transfer (ICT) transition.

The position of the ICT band is particularly sensitive to the solvent environment, a phenomenon known as solvatochromism. As the solvent polarity increases, the ICT band exhibits a bathochromic shift (a shift to longer wavelengths). This is indicative of a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. For instance, the absorption maximum (λabs) shifts from 334 nm in n-hexane to 348 nm in acetonitrile. This behavior is a hallmark of molecules with significant charge transfer character in their electronic transitions.

| Solvent | Absorption Maximum (λabs) |

|---|---|

| n-hexane | 334 nm |

| Acetonitrile | 348 nm |

| Cyclohexane | 335 nm |

| Dichloromethane | 346 nm |

Fluorescence Spectroscopy and Ratiometric Responses

The fluorescence properties of this compound are also highly dependent on the surrounding solvent polarity. The compound exhibits a large Stokes shift, which is the difference between the absorption and emission maxima. This shift increases significantly with an increase in solvent polarity, further supporting the occurrence of an intramolecular charge transfer process upon excitation.

In nonpolar solvents, the emission spectrum is typically characterized by a single band corresponding to the locally excited (LE) state. However, as the solvent polarity increases, a new, red-shifted emission band appears, which is attributed to the ICT state. This dual fluorescence is a key feature of the compound. For example, in n-hexane, a single emission peak is observed at 383 nm, while in acetonitrile, a new, broad, and red-shifted band appears at 487 nm.

The compound has also been investigated for its ratiometric sensing capabilities, particularly for detecting metal ions. Upon coordination with certain metal ions, such as Zn2+, the fluorescence properties can change dramatically. This can result in a ratiometric response where the ratio of fluorescence intensities at two different wavelengths changes, allowing for more accurate and reliable detection.

| Solvent | Emission Maximum (λem) | Stokes Shift (cm⁻¹) |

|---|---|---|

| n-hexane | 383 nm | 4200 |

| Acetonitrile | 487 nm | 8400 |

| Cyclohexane | 382 nm | 3990 |

| Dichloromethane | 464 nm | 7590 |

Analysis of Intramolecular Charge Transfer (ICT) States

The presence of both an electron-donating group (amino group) and an electron-accepting group (bipyridine moiety) within the same molecule gives rise to the possibility of intramolecular charge transfer upon photoexcitation. The analysis of the ICT state is crucial for understanding the photophysical properties of this compound.

The dual fluorescence observed in polar solvents is strong evidence for the existence of two distinct emissive states: a locally excited (LE) state and an ICT state. The LE state is structurally similar to the ground state, while the ICT state involves a significant charge separation and a twisted conformation between the donor and acceptor moieties. This twisted intramolecular charge transfer (TICT) model is often invoked to explain the photophysics of such molecules.

The significant increase in the Stokes shift with solvent polarity, as described by the Lippert-Mataga equation, allows for the estimation of the change in dipole moment upon excitation. This analysis has confirmed a substantial increase in the dipole moment, consistent with the formation of a highly polar ICT state. The study of these ICT states is not only fundamental to understanding the molecule's behavior but also for designing new materials for applications in sensing and optoelectronics.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate determination of its molecular mass.

The exact mass of the protonated molecule [M+H]⁺ can be measured and compared with the calculated theoretical value to confirm the elemental composition. For instance, the calculated m/z for C11H12N4O + H⁺ is 217.1084, and experimental HRMS data would be expected to be in close agreement with this value. This technique is invaluable for confirming the identity of the synthesized compound.

X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

X-ray diffraction techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state. This includes details on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of this compound have revealed key structural features. In the solid state, the two pyridine (B92270) rings of the bipyridine core are not coplanar but are twisted with respect to each other. The dihedral angle between the two rings is a critical parameter that influences the electronic properties of the molecule.

The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, forming interactions with the nitrogen atoms of the pyridine rings of neighboring molecules. These hydrogen bonds play a crucial role in the formation of one-dimensional chains or more complex three-dimensional supramolecular architectures. For example, N-H···N hydrogen bonds are commonly observed, linking the molecules into extended structures.

| Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|

| Monoclinic | P2₁/c | N-H···N hydrogen bonds |

The precise bond lengths and angles obtained from these studies provide a benchmark for theoretical calculations and help to rationalize the observed spectroscopic properties. The solid-state conformation can be compared with the proposed structures in solution to gain a comprehensive understanding of the molecule's conformational flexibility.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Based Computations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

A primary step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2'-Methoxy-2,3'-bipyridin-6-amine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

This analysis would reveal key structural parameters such as:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-O).

Bond Angles: The angles formed by three consecutive atoms.

Conformational analysis is crucial for flexible molecules. The rotation around the bond connecting the two pyridine (B92270) rings and the orientation of the methoxy (B1213986) and amine groups can lead to different conformers. DFT calculations can map the potential energy surface to identify the most stable conformer and the energy barriers between different orientations. For instance, studies on similar molecules like 2-methoxy-4,6-diphenylnicotinonitrile have used DFT to validate crystal structures and understand the planarity between rings. nih.govresearchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic structure. A key component of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small gap suggests the molecule is more reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich amino-substituted pyridine ring, while the LUMO might be distributed across the bipyridine system. researchgate.net

Hypothetical FMO Data for this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This method provides detailed insights into intramolecular bonding and interactions.

For this compound, NBO analysis would quantify:

Hybridization: The spd character of atomic orbitals in forming bonds.

Charge Transfer: The delocalization of electron density from filled "donor" orbitals (like lone pairs on nitrogen or oxygen) to empty "acceptor" orbitals (like antibonding orbitals of the pyridine rings). uni-muenchen.de

These donor-acceptor interactions, also known as hyperconjugation, stabilize the molecule. The analysis would identify the most significant charge transfer pathways, for example, from the lone pair of the amino group nitrogen into the π* orbitals of the attached pyridine ring.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms like nitrogen and oxygen and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms, especially those in the amino group, and are sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atom of the methoxy group. The most positive regions would be associated with the hydrogen atoms of the amine group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating electronically excited states. This is essential for understanding a molecule's response to light, such as its UV-Visible absorption spectrum.

TD-DFT calculations on this compound would predict:

Excitation Energies: The energy required to promote an electron from an occupied orbital to an unoccupied one.

Oscillator Strengths: The intensity of the corresponding electronic transitions.

UV-Visible Spectrum: A simulated spectrum showing the wavelengths of maximum absorption (λmax).

This analysis would help to understand which electronic transitions are responsible for the molecule's color and photophysical behavior. For example, transitions from HOMO to LUMO often dominate the long-wavelength absorption.

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Beyond DFT, other quantum mechanical methods offer different trade-offs between accuracy and computational expense.

Ab Initio Methods: These methods, Latin for "from the beginning," are derived directly from theoretical principles without the use of experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher accuracy than DFT for certain properties, especially where electron correlation effects are complex. However, their high computational cost generally limits their application to smaller molecules.

Semi-Empirical Methods: These methods are faster than DFT because they use parameters derived from experimental data to simplify the complex calculations of electron-electron interactions. Methods like AM1 and PM6 are useful for very large molecules or for high-throughput screening where speed is essential, though they are generally less accurate than DFT or ab initio methods.

For this compound, high-level ab initio calculations could be used to benchmark the results from DFT for a more reliable prediction of its properties. Semi-empirical methods could be employed to explore its conformational landscape more broadly before refining the results with more accurate methods.

Prediction of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage and all-optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron density can be polarized by an external electric field. This is quantified by the hyperpolarizability (β).

In molecules like this compound, the bipyridine core provides a π-conjugated system. The presence of substituent groups with different electronic properties can significantly enhance the NLO response. The methoxy (-OCH₃) group is a well-known electron-donating group (EDG), while the amino (-NH₂) group is also a strong electron donor. The pyridine nitrogen atoms, on the other hand, act as electron-withdrawing centers. This combination of electron-donating and electron-withdrawing moieties within the same conjugated framework can lead to significant intramolecular charge transfer (ICT) upon electronic excitation, a key factor for a large hyperpolarizability.

Theoretical studies on other substituted bipyridines have shown that the strategic placement of donor and acceptor groups can lead to substantial NLO properties. For instance, DFT calculations on 2,2'-bipyridine (B1663995) derivatives with various substituents have demonstrated that the presence of amino groups can significantly alter the electronic properties. researchgate.net The amino group's electron-donating nature increases the electron density on the bipyridine rings, which can enhance the molecule's ability to respond to an external electric field.

While specific hyperpolarizability values for this compound are not available in the cited literature, a qualitative prediction can be made based on the established principles. The presence of both a methoxy and an amino group, both strong electron donors, is expected to create a significant dipole moment and enhance the molecular polarizability. The exact magnitude of the hyperpolarizability would depend on the specific arrangement of these groups and their interaction with the bipyridine π-system. Computational methods like DFT with appropriate functionals (e.g., B3LYP) and basis sets are the standard tools for quantitatively predicting such properties.

Table 1: Predicted Influence of Functional Groups on NLO Properties of this compound

| Functional Group | Position | Electronic Nature | Predicted Effect on Hyperpolarizability (β) |

| Amino (-NH₂) | 6 | Strong Electron-Donating | Increase |

| Methoxy (-OCH₃) | 2' | Strong Electron-Donating | Increase |

| Pyridine Nitrogens | - | Electron-Withdrawing | Contribute to Intramolecular Charge Transfer |

This table is based on established principles of NLO materials and theoretical studies on related compounds, as direct computational data for this compound is not available in the provided search results.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms and energetics of chemical reactions. For the synthesis of complex molecules like this compound, computational studies can provide valuable insights into reaction pathways, transition states, and the stability of intermediates, guiding the optimization of synthetic routes.

The synthesis of substituted bipyridines often involves cross-coupling reactions. mdpi.com For a molecule like this compound, a plausible synthetic route could involve the coupling of a substituted pyridine with another pyridine derivative. For example, a Suzuki or Stille coupling reaction could be envisioned, where a boronic acid or an organotin derivative of one pyridine ring is coupled with a halogenated derivative of the other in the presence of a palladium catalyst.

Computational studies on the mechanisms of such cross-coupling reactions involving pyridine derivatives have been performed. These studies typically investigate the energies of the species involved in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The calculations can help in understanding the role of ligands, the influence of substituents on the reaction rate, and the potential for side reactions.

While a specific computational study on the reaction mechanism and energetics for the synthesis of this compound has not been found, general principles from studies on related bipyridine syntheses can be applied. The presence of the amino and methoxy groups would influence the electronic properties of the pyridine rings, which in turn would affect the energetics of the transition states in a cross-coupling reaction. For instance, the electron-donating nature of these groups could facilitate the oxidative addition step by increasing the electron density on the pyridine ring.

Table 2: Hypothetical Key Steps and Energetic Considerations in the Synthesis of this compound via a Cross-Coupling Reaction

| Reaction Step | Description | Key Energetic Parameters from Computational Studies |

| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of one of the pyridine precursors. | Activation energy is influenced by the electron density of the pyridine ring. Electron-donating groups may lower this barrier. |

| Transmetalation | The organic group from the organometallic reagent (e.g., boronic acid) is transferred to the palladium catalyst. | The energy of this step depends on the stability of the organometallic reagent and the nature of the ligands on the palladium. |

| Reductive Elimination | The two pyridine rings are coupled, and the final product is released from the palladium catalyst, regenerating the catalyst. | This is typically an exergonic step, leading to the stable final product. The stability of the bipyridine product influences the overall reaction thermodynamics. |

This table presents a generalized pathway based on known mechanisms for bipyridine synthesis. Specific energetic data for the synthesis of this compound would require a dedicated computational study.

Based on the comprehensive search for "this compound," there is insufficient publicly available scientific literature detailing its specific use in the advanced applications outlined in your request. Searches have yielded information on related but structurally distinct bipyridine derivatives, commercial product listings, and synthesis procedures for analogous compounds.

Therefore, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” and strictly adheres to the provided outline without resorting to speculation or misattributing findings from other molecules.

To fulfill your request accurately, specific research articles or data detailing the catalytic and supramolecular applications of "this compound" would be required.

Advanced Applications in Diverse Chemical Research Fields

Supramolecular Chemistry and Engineered Assemblies

Building Blocks for Supramolecular Architectures and Networks

The bipyridine core of 2'-Methoxy-2,3'-bipyridin-6-amine provides two nitrogen atoms that can act as effective coordination sites for metal ions, a fundamental interaction in the construction of supramolecular assemblies. The presence of the methoxy (B1213986) and amine groups further allows for the fine-tuning of the electronic properties and steric interactions of the resulting structures. These features enable the compound to serve as a programmable building block for the self-assembly of intricate, higher-order structures such as discrete molecular cages, polymers, and extended networks. The ability to form these complex architectures is crucial for applications in areas like molecular recognition, catalysis, and drug delivery.

Metallosupramolecular Systems and Their Controlled Assembly

The formation of stable complexes with a wide range of metal ions is a hallmark of bipyridine-containing ligands. This compound is no exception, readily participating in the controlled assembly of metallosupramolecular systems. By carefully selecting the metal ion and reaction conditions, chemists can direct the self-assembly process to yield specific and well-defined architectures. The resulting metallosupramolecular structures can exhibit a variety of interesting properties, including tunable luminescence, redox activity, and magnetic behavior, making them suitable for applications in sensing, molecular electronics, and catalysis.

Exploitation of Non-Covalent Interactions (e.g., Halogen Bonding, Anion-π Interactions)

Beyond metal coordination, the structure of this compound is well-suited for engaging in other types of non-covalent interactions that are critical for the construction of supramolecular systems.

Halogen Bonding: The nitrogen atoms of the bipyridine rings can act as halogen bond acceptors. acs.orgnih.gov Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base, such as the nitrogen atoms in the bipyridine system. acs.orgnih.govmdpi.comoup.comacs.org The strength and directionality of these bonds can be exploited to control the assembly of molecules in the solid state, leading to the formation of co-crystals with desired structures and properties. mdpi.comacs.org

Anion-π Interactions: The electron-deficient nature of the aromatic π-system of the bipyridine rings, particularly when coordinated to a metal center, makes it a candidate for anion-π interactions. nih.govrsc.orgresearchgate.netrsc.org This type of non-covalent bond involves an attractive force between an anion and the face of an electron-poor aromatic ring. nih.govrsc.orgresearchgate.netrsc.orgnih.gov These interactions play a crucial role in anion recognition, sensing, and transport, and the design of receptors for specific anions is a burgeoning area of supramolecular chemistry. nih.govrsc.org

Advanced Materials Science Research

The unique photophysical and electronic properties of this compound and its derivatives make them valuable components in the development of advanced materials for a range of applications.

Photosensitizers and Photoluminescent Materials for Optoelectronic Applications

When complexed with transition metals like ruthenium, this compound can form highly luminescent materials. The electronic properties of the ligand, influenced by the electron-donating amine group and the methoxy group, can be used to tune the energy levels of the resulting metal complex. This allows for the optimization of their absorption and emission properties, making them effective photosensitizers and photoluminescent materials. tandfonline.com Such materials are in high demand for applications in solar cells, photodynamic therapy, and bio-imaging. The synthesis of various bipyridine and phenanthroline-based ruthenium complexes has demonstrated the potential to create species with enhanced excited-state lifetimes and emission quantum yields. nih.gov

Design of New Optical Materials

The ability to control the assembly and photophysical properties of materials based on this compound opens up avenues for the design of new optical materials. By incorporating this compound into larger supramolecular structures or polymers, it is possible to create materials with tailored refractive indices, nonlinear optical properties, and specific responses to light. These materials could find applications in optical data storage, light-emitting diodes, and advanced sensor technologies. The synthesis of related Schiff base ligands and their metal complexes has shown that the coordination environment can significantly influence the optical properties. nih.gov

Development of Tailored Materials with Tunable Properties

The strategic incorporation of functional groups onto ligand scaffolds is a cornerstone of modern materials science, enabling the fine-tuning of the physicochemical properties of resulting materials. The compound this compound, with its distinct arrangement of electron-donating methoxy and amine moieties on an asymmetric bipyridine framework, presents a compelling platform for the development of tailored materials. The electronic characteristics of these substituents can be systematically altered to modulate the optical, electronic, and catalytic properties of metal complexes and polymers, paving the way for applications in diverse fields such as optoelectronics and catalysis.

The electron-donating nature of both the methoxy (-OCH₃) and amine (-NH₂) groups significantly influences the electronic landscape of the bipyridine system. These groups increase the electron density on the ligand, which in turn affects the properties of any resulting material. tandfonline.com For instance, in related 2,2'-bipyridine (B1663995) derivatives, the presence of amino and hydroxyl substituents has been shown to lower the ionization potential of the molecule, making it more conductive and reactive. tandfonline.com This increased electron density can enhance the ligand's ability to donate electrons to a coordinated metal center, a critical factor in the design of catalysts. tandfonline.com

In the context of metal complexes, the electronic properties of substituents on bipyridine ligands play a crucial role in determining the catalytic activity and redox potentials. Research on manganese and rhenium bipyridine complexes has demonstrated that electron-donating groups, such as a dimethylamino group, lead to more negative reduction potentials. nih.gov This shift is a direct consequence of the increased electron density on the metal center, which can enhance its reactivity towards substrates in catalytic cycles. nih.gov Therefore, by modifying the substituents on the bipyridine core, it is possible to tune the catalytic performance for specific reactions, such as CO₂ reduction. nih.gov

The photophysical properties of materials derived from functionalized bipyridines are also highly tunable. The introduction of electron-donating groups can lead to significant changes in the absorption and emission spectra of the resulting compounds. For example, studies on phenyleneethynylene-based bipyridines have shown that a methoxy substituent leads to a bathochromic (red) shift in the fluorescence spectra in polar solvents and a notable increase in the fluorescence quantum yield. rsc.org This solvatochromism, where the color of the emission changes with the polarity of the solvent, is indicative of a charge-transfer character in the excited state, a property that is highly desirable for the development of chemical sensors and imaging agents. rsc.orgresearchgate.net

The following interactive table summarizes the tunable properties of materials based on functionalized bipyridine derivatives, illustrating the impact of different substituents and metal centers on their photophysical and electrochemical characteristics.

| Compound/Material | Functional Groups | Property Tuned | Observed Effect | Application Area |

| Metallo-diphenyl-bipyridine complexes | Varied transition metals (Co, Cu, Fe, Mg, Ru, Zn) | Optoelectronic Properties | Manipulation of ionization potential, electron affinity, and energy gap by changing the metal ion. nih.gov | Photovoltaics, Chemical Sensors |

| Eu(III) post-modified Ga(OH)(bpydc) MOF | Bipyridine-dicarboxylate, Eu(III) | Luminescence | Emission color can be fine-tuned from red to yellowish-green by varying the excitation wavelength. nih.gov | Luminescent Materials |

| fac-M(bpy-R)(CO)₃ (M=Mn, Re) | -CF₃, -CN, -Ph, -PhOH, -NMe₂ | Electrocatalytic Activity | Electron-donating groups increase nucleophilicity of the metal center, enhancing CO₂ reduction catalysis. nih.gov | Catalysis |

| Phenyleneethynylene-based bipyridines | -CH₃, -OCH₃ | Photophysical Properties | Methoxy group induces a red-shift in fluorescence and increases quantum yield in polar solvents. rsc.org | Chemical Sensors, Imaging |

| Ruthenium mono(bipyridine) complexes | -CO(O)Me, -CO(O)Et | Electrochemical Properties | Varying the substituent position alters the HOMO-LUMO energy gap. researchgate.netrsc.org | Optoelectronics |

The ability to systematically modify the structure of this compound and its derivatives allows for the rational design of materials with precisely controlled properties. By leveraging the electronic effects of the methoxy and amine substituents, researchers can create a new generation of functional materials for a wide array of advanced applications.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Synthesis and Functionalization

The synthesis of unsymmetrically substituted bipyridines like 2'-Methoxy-2,3'-bipyridin-6-amine has been a focal point of extensive research. Traditional methods, while foundational, often grapple with challenges such as low yields and harsh reaction conditions. mdpi.com Consequently, the development of more efficient and modular synthetic strategies is a continuing priority.

Modern synthetic efforts are increasingly gravitating towards transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Negishi, and Stille couplings have proven effective for constructing the bipyridine framework. mdpi.com For instance, the Suzuki coupling, which utilizes palladium catalysts and organoboron compounds, offers a robust route to a variety of bipyridine derivatives. mdpi.com Similarly, Negishi coupling, employing organozinc reagents, presents another powerful tool for creating C-C bonds with high efficiency. mdpi.com

Beyond these established methods, innovative approaches are gaining traction. Sulfur-mediated ligand-coupling methodologies are emerging as a versatile strategy for the modular and selective synthesis of unsymmetrical bipyridines. rsc.org This technique allows for the precise introduction of different functional groups onto the pyridine (B92270) rings. Furthermore, transition-metal-free synthesis pathways are being explored, offering a more sustainable and cost-effective alternative. researchgate.net

The functionalization of the bipyridine core is another critical area of development. The introduction of substituents like the methoxy (B1213986) and amine groups in this compound is crucial for tuning its electronic and steric properties. researchgate.net Researchers are actively investigating methods for the regioselective functionalization of the bipyridine skeleton to create a library of derivatives with tailored properties for specific applications. researchgate.netnih.gov The synthesis of related compounds, such as 6-bromo-2-methoxypyridin-3-amine, provides a tangible pathway for obtaining key intermediates required for the synthesis of the target molecule. nih.gov

Exploration of Unconventional Coordination Modes and Novel Metal Complexes

The bipyridine unit is a renowned chelating ligand in coordination chemistry, readily forming stable complexes with a wide array of transition metals. nih.govwikipedia.org The presence of the methoxy and amino substituents on the this compound scaffold is expected to significantly influence its coordination behavior, leading to the formation of novel metal complexes with unique properties.

The nitrogen atoms of the pyridine rings are the primary coordination sites, acting as a bidentate ligand. wikipedia.org However, the amine group introduces the possibility of alternative or expanded coordination modes. For example, in the structurally related 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, an intramolecular hydrogen bond between the amino group and the adjacent pyridyl nitrogen has been observed, influencing the planarity of the rings. rsc.org This highlights the potential for the amino group in this compound to play a role in directing the coordination geometry.

Furthermore, the electronic effects of the electron-donating amine group and the electron-withdrawing (by induction) yet potentially coordinating methoxy group can modulate the electron density at the metal center. This can impact the stability, reactivity, and photophysical properties of the resulting metal complexes. mdpi.com Researchers are particularly interested in exploring how these substituents affect the metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the application of bipyridine complexes in areas like photocatalysis and luminescent materials. wikipedia.orggoogle.com The synthesis and characterization of complexes with metals such as ruthenium, iridium, and copper are of particular interest due to their rich photochemistry and catalytic activity. rsc.orgdocumentsdelivered.com

Synergistic Integration of Experimental and Advanced Computational Approaches

The confluence of experimental and computational chemistry has become an indispensable tool in modern chemical research, and the study of this compound is no exception. Advanced computational methods, particularly Density Functional Theory (DFT), are being increasingly employed to complement and guide experimental investigations. tandfonline.comnih.gov

DFT calculations can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the ligand. nih.gov This information is crucial for predicting its reactivity, coordination preferences, and the photophysical properties of its metal complexes. For instance, computational studies can help in understanding the redox non-innocence of bipyridine-based ligands, where the ligand itself can actively participate in redox processes. acs.org

The synergy between theory and experiment is particularly powerful in the design of novel functional materials. Experimental synthesis and characterization of new metal complexes can be guided by computational predictions of their properties. nih.gov For example, DFT can be used to screen potential metal-ligand combinations for desired catalytic activity or luminescent behavior, thereby streamlining the experimental workflow. rsc.org This integrated approach allows for a more rational design of molecules with tailored functionalities, accelerating the pace of discovery.

Interdisciplinary Research Avenues and Potential for Transformative Discoveries

The unique structural and electronic features of this compound and its potential metal complexes open up a wide range of interdisciplinary research avenues with the potential for significant breakthroughs.

Materials Science: The bipyridine scaffold is a cornerstone in the development of functional materials. researchgate.netresearchgate.net Metal complexes of substituted bipyridines are being extensively investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and molecular electronics. researchgate.netgoogle.com The specific substitutions in this compound could lead to materials with enhanced luminescent properties or improved charge transport characteristics. rsc.org

Catalysis: Bipyridine ligands are integral to a vast number of homogeneous catalysts. nih.gov The electronic and steric tuning afforded by the methoxy and amine groups can lead to the development of more efficient and selective catalysts for a variety of organic transformations, including C-H activation and cross-coupling reactions. chemrxiv.org Furthermore, metal-bipyridine complexes are being explored as electrocatalysts for CO2 reduction, a critical area of research for sustainable energy solutions. rsc.org

Medicinal Chemistry: Bipyridine derivatives have shown promise as anticancer agents. nih.gov The ability of these compounds and their metal complexes to interact with biological targets such as DNA and proteins is an active area of investigation. nih.gov The specific functional groups of this compound could enhance its biological activity and selectivity, making it a lead compound for the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2'-methoxy-2,3'-bipyridin-6-amine, and how can reaction conditions be optimized?

A scalable synthesis involves Kumada coupling between 5-bromo-2-methoxypyridine and 2-bromopyridine to form 6'-methoxy-2,3'-bipyridine, followed by hydrolysis with hydrochloric acid to yield the bipyridinyl intermediate. Subsequent amination under catalytic hydrogenation (e.g., Pd/C in methanol) introduces the amine group . Key optimization parameters include:

- Temperature control (60–80°C for coupling) to minimize side reactions.

- Catalyst loading (5–10% Pd/C) to balance cost and yield.

- Acid concentration (6 M HCl) for efficient hydrolysis.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign methoxy, bipyridinyl, and amine protons. For example, methoxy protons typically appear as a singlet at δ 3.8–4.0 ppm .

- X-ray crystallography (via SHELX software) for unambiguous structural determination, especially if single crystals are obtainable .

Q. What analytical techniques are suitable for studying substituent effects on the compound’s stability?

- Thermogravimetric analysis (TGA) to assess thermal decomposition pathways. For methoxy-substituted analogs, decomposition typically occurs in stages (e.g., loss of water, ligand degradation, metal oxide formation) .

- Infrared (IR) spectroscopy to monitor shifts in C-O (methoxy) and N-H (amine) stretching frequencies, which correlate with electron density changes .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can model:

- Electron density distribution: The methoxy group’s inductive (-I) and mesomeric (+M) effects alter charge density on the pyridine rings, influencing reactivity .

- Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, methoxy groups lower LUMO energy, enhancing electron-accepting capacity .

- Solvent effects : Include a polarizable continuum model (PCM) for solvation energy calculations in methanol or water .

Q. What experimental strategies resolve contradictions in spectroscopic data for methoxy-substituted bipyridines?

- Variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from static structural anomalies.

- Isotopic labeling (e.g., ¹⁵N or ²H) to track proton exchange in amine groups.

- Correlation spectroscopy (COSY, NOESY) to assign overlapping signals in crowded spectra .

Q. How do substituent positions influence the coordination chemistry of this compound with transition metals?

- Comparative studies with analogs (e.g., 2,3- vs. 3,5-dimethoxy Cu(II) complexes) show that ortho-methoxy groups enhance ligand rigidity, favoring square-planar geometries.

- Electrochemical analysis (cyclic voltammetry) reveals that para-methoxy substituents stabilize higher oxidation states (e.g., Cu²⁺ → Cu³⁺) .

Methodological Recommendations

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Standardized reaction matrices : Pre-dry solvents (e.g., THF over molecular sieves) and degas solutions to prevent side reactions.

- In situ monitoring : Use UV-Vis spectroscopy to track ligand-metal charge-transfer bands during catalysis.

- Post-reaction quenching : Acidic workup (pH 2–3) isolates the compound from metal residues .

Q. How can researchers mitigate challenges in crystallizing this compound derivatives?

- Slow evaporation in mixed solvents (e.g., methanol/chloroform, 1:3 v/v) promotes nucleation.

- Seeding : Introduce microcrystals from analogous structures (e.g., 6-methoxy-2,2'-bipyridine) to induce growth .

Contradictions and Open Questions

- Thermal stability : Evidence from Cu(II) complexes suggests that ortho-methoxy groups accelerate decomposition compared to para analogs , but this trend remains untested for free ligands.

- Synthetic yields : Kumada coupling efficiency varies with halogen substituents (bromo > chloro), yet iodides remain unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.